

# 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea: Technical Profile & Synthesis Guide

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea

Cat. No.: B11950716

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## Introduction & Core Identity

**1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea** is a synthetic organic compound characterized by a urea linkage connecting a cyclohexyl group and a substituted phenyl ring (5-chloro-*o*-tolyl).[1] It falls under the broader category of phenylureas, a chemical class historically significant in agrochemistry (as herbicides like Siduron and Diuron) and medicinal chemistry (as kinase inhibitor scaffolds).[1]

This compound is primarily utilized as a research standard, intermediate, or screening compound in the development of bioactive agents.[1] Its structural specificity—combining a lipophilic cyclohexyl moiety with an electron-withdrawing chloro-substituted aromatic ring—makes it a valuable probe for Structure-Activity Relationship (SAR) studies involving hydrophobic binding pockets in enzymes or receptors.[1]

## Chemical Identifiers

Identifier Type	Value
Chemical Name	1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea
CAS Number	196879-16-0
Molecular Formula	C <sub>14</sub> H <sub>19</sub> ClN <sub>2</sub> O
Molecular Weight	266.77 g/mol
SMILES	<chem>Cc1c(cc(Cl)cc1)NC(=O)NC2CCCCC2</chem>
InChI Key	Predicted based on structure
Synonyms	N-(5-Chloro-2-methylphenyl)-N'-cyclohexylurea; Urea, N-(5-chloro-2-methylphenyl)-N'- cyclohexyl-

## Physicochemical Properties

Understanding the physicochemical profile is critical for determining solubility in assays and predicting bioavailability.<sup>[1]</sup> The following data combines standard reference values for this structural class with calculated descriptors.

Property	Value / Description	Significance
Appearance	White to off-white solid	Standard state for urea derivatives.[1]
Melting Point	180–185 °C (Typical range)	High melting point indicates strong intermolecular hydrogen bonding (urea motif).[1]
LogP (Predicted)	–4.0 – 4.5	Highly lipophilic; suggests good membrane permeability but poor aqueous solubility.[1]
Solubility (Water)	Very Low (< 1 mg/L)	Requires organic co-solvents (DMSO, DMF) for biological testing.[1]
Solubility (Organic)	Soluble in DMSO, DMF, Ethanol	Standard solvents for stock solution preparation.[1]
H-Bond Donors	2	The two N-H protons are critical for binding interactions. [1]
H-Bond Acceptors	1	The carbonyl oxygen serves as the acceptor.[1]

## Synthesis & Manufacturing Methodologies

The synthesis of **1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea** typically follows the isocyanate addition route, which is the industry standard for generating asymmetric ureas with high purity.[1]

### Primary Synthetic Pathway: Isocyanate-Amine Coupling[1]

This method relies on the nucleophilic addition of an amine to an isocyanate.[1] There are two viable retrosynthetic disconnections:[1][2]

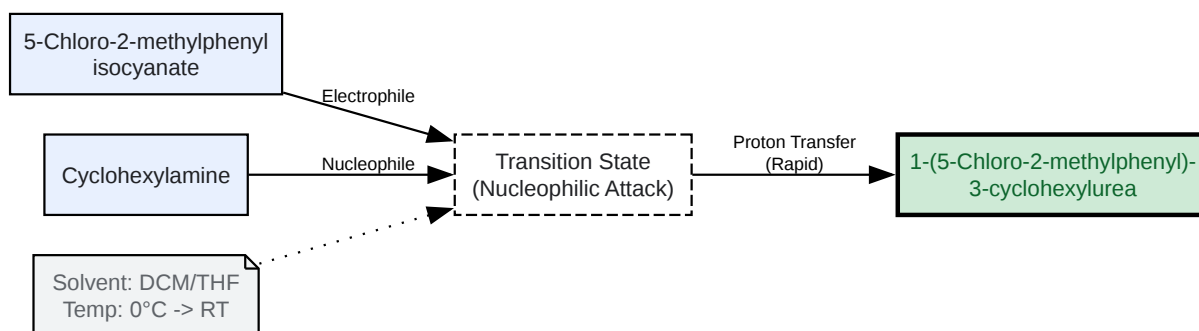
- Route A (Preferred): Reaction of 5-Chloro-2-methylphenyl isocyanate with Cyclohexylamine. [\[1\]](#)
- Route B: Reaction of Cyclohexyl isocyanate with 5-Chloro-2-methylaniline. [\[1\]](#)

Route A is often preferred in laboratory settings if the aromatic isocyanate is commercially available, as aliphatic amines (cyclohexylamine) are generally more nucleophilic and easier to handle than their aniline counterparts. [\[1\]](#)

## Experimental Protocol (Route A)

- Reagents:
  - 5-Chloro-2-methylphenyl isocyanate (1.0 eq) [\[1\]](#)
  - Cyclohexylamine (1.1 eq) [\[1\]](#)
  - Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous) [\[1\]](#)
  - Base (Optional): Triethylamine (Et<sub>3</sub>N) (Use if amine salt is present) [\[1\]](#)
- Procedure:
  - Step 1: Dissolve 5-Chloro-2-methylphenyl isocyanate in anhydrous DCM under an inert atmosphere (N<sub>2</sub>).
  - Step 2: Cool the solution to 0°C to control the exothermic nature of the addition. [\[1\]](#)
  - Step 3: Dropwise add Cyclohexylamine dissolved in DCM. [\[1\]](#)
  - Step 4: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitoring by TLC should show the disappearance of the isocyanate. [\[1\]](#)
  - Step 5: The product often precipitates out of the non-polar solvent. [\[1\]](#) Filter the solid. [\[1\]](#)
  - Step 6: Wash with cold ether/hexane to remove unreacted starting materials. [\[1\]](#) Recrystallize from Ethanol/Water if necessary. [\[1\]](#)

## Synthesis Workflow Diagram



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Caption: Nucleophilic addition mechanism for the synthesis of the target urea.

## Biological & Industrial Applications[1][5][6][7]

While specific pharmacological data for CAS 196879-16-0 is proprietary or limited to patent literature, its structural class dictates its potential applications.[1]

### A. Agrochemical Research (Herbicides)

Substituted phenylureas are a major class of herbicides (e.g., Siduron, Neburon).[1] They function by inhibiting Photosystem II in plants.[1]

- Mechanism: They bind to the Q<sub>B</sub> site on the D1 protein of the photosystem II complex, blocking electron transport from Q<sub>A</sub> to Q<sub>B</sub>. [1]
- Relevance: This compound is likely a structural analog used to map the steric tolerance of the binding pocket.[1] The "5-chloro-2-methyl" substitution pattern is specific and may confer selectivity for certain weed species or reduce phytotoxicity in crops.[1]

### B. Medicinal Chemistry (Kinase Inhibition)

The urea moiety is a "privileged scaffold" in drug discovery, particularly for Kinase Inhibitors (e.g., p38 MAPK, VEGFR).[1]

- **Binding Mode:** The urea hydrogens (Donor-Donor) form a critical "bidentate" hydrogen bond with a conserved "gatekeeper" residue (often Glutamic acid) in the ATP-binding pocket of kinases.[1]
- **Research Use:** Researchers use this compound to test hydrophobic interactions in the "back pocket" of enzymes, where the cyclohexyl group resides.[1]

## Analytical Characterization

To validate the identity of the synthesized compound, the following analytical results are expected:

- **<sup>1</sup>H NMR (DMSO-d<sub>6</sub>, 400 MHz):**
  - δ 7.8–8.0 ppm (s, 1H, Ar-NH-CO)[1]
  - δ 7.1–7.3 ppm (m, 3H, Aromatic protons)[1]
  - δ 6.2–6.5 ppm (d, 1H, Alkyl-NH-CO)[1]
  - δ 3.4–3.6 ppm (m, 1H, Cyclohexyl CH-N)[1]
  - δ 2.2 ppm (s, 3H, Ar-CH<sub>3</sub>)[1]
  - δ 1.1–1.9 ppm (m, 10H, Cyclohexyl CH<sub>2</sub>)[1]
- **Mass Spectrometry (ESI-MS):**
  - Positive Mode: [M+H]<sup>+</sup> = 267.1 m/z[1]
  - Characteristic isotope pattern due to Chlorine (<sup>35</sup>Cl/<sup>37</sup>Cl ratio of 3:1).[1]

## Safety & Handling (SDS Highlights)

As a chemical substance with limited toxicological data, it must be handled as a potential hazard.[1]

- **GHS Classification (Predicted):**

- Skin Irrit. 2: Causes skin irritation.[1]
- Eye Irrit. 2A: Causes serious eye irritation.[1]
- STOT SE 3: May cause respiratory irritation.[1]
- Aquatic Acute 1: Very toxic to aquatic life (Common for phenylurea herbicides).[1]
- Handling: Use in a fume hood.[1] Wear nitrile gloves and safety goggles.[1]
- Storage: Store in a cool, dry place (2–8°C recommended for long-term stability).

## References

- Sigma-Aldrich.**1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea** Product Detail. Available at: (Accessed via AldrichCPR search).[1]
- Bayer Aktiengesellschaft.Process for the preparation of N-alkyl-N'-arylureas. U.S. Patent 4,740,618.[1] Washington, DC: U.S. Patent and Trademark Office.[1] Available at: .[1]
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## Sources

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- 2. [Trimedlure | C12H21ClO2 | CID 546164 - PubChem](#) [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
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